Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Overview
Description
Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a chemical compound with the molecular formula C13H13NO3 . It is a quinolone derivative, which is a class of compounds that are widely used in medicinal chemistry .
Synthesis Analysis
The synthesis of quinolone derivatives, including this compound, can be achieved through various synthetic methodologies. These methods range from multi-stepped, one-pot, flow chemistry, and metal-catalyzed reactions resulting in targeted modification at C2, C3, or N-hydroxylation .Molecular Structure Analysis
The molecular structure of this compound is characterized by a monoclinic crystal system with a = 22.886 (3) Å, b = 12.763 (2) Å, c = 8.175 (1) Å, β = 107.756 (4)° .Physical And Chemical Properties Analysis
This compound has a molecular weight of 231.25 g/mol, XLogP3-AA of 2.1, and a topological polar surface area of 46.6 Ų . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 3 rotatable bonds .Scientific Research Applications
Synthesis and Properties
- Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives have been synthesized and examined for their chemical properties. For example, alkaline hydrolysis of certain derivatives is accompanied by decarboxylation, resulting in compounds like 4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (Ukrainets et al., 2006).
Anticancer Activity
- Research has focused on producing new derivatives of this compound to test their anticancer effects, particularly against breast cancer cell lines. Some derivatives have shown significant anticancer activity (Gaber et al., 2021).
Chemical Reactions and Structural Analysis
- Studies have explored the reactions of this compound derivatives with various reagents, providing insights into their structural and chemical characteristics. For instance, reactions with p-toluenesulfonylhydrazide have been examined (Ukrainets et al., 2009).
Pharmacological Activities
- The N-1-alkylated derivatives of 4-oxoquinolines, including this compound, have been associated with various pharmacological activities, such as antibacterial and antiviral properties. Their structural features contribute to these activities (Batalha et al., 2019).
Halogen Bonding in Crystal Structures
- This compound derivatives feature in studies examining O...I halogen bonding in crystal structures, which is crucial for understanding the solid-state supramolecular architecture of these compounds (Bauer et al., 2009).
Myorelaxant Activity
- Derivatives of this compound have been synthesized and evaluated for their myorelaxant activities. Certain derivatives demonstrated concentration-dependent relaxation on rabbit gastric fundus smooth muscle strips (Gündüz et al., 2008).
Hydrolysis Studies
- The hydrolysis of the nitrile moiety in derivatives of this compound has been probed to understand the chemical shifts and reaction pathways involved (Basafa et al., 2021).
Mechanism of Action
Target of Action
The primary targets of Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate are DNA gyrase and type II topoisomerase . These enzymes are essential for key cellular processes, including DNA replication .
Mode of Action
This compound interacts with its targets by blocking DNA replication at lower concentrations, leading to bacterial cell death at lethal concentrations . This compound can overcome quinolone resistance by changing the pharmacophores at positions N −1 and C −3 .
Biochemical Pathways
The compound affects the biochemical pathways involved in DNA replication . By targeting DNA gyrase and type II topoisomerase, it disrupts the normal functioning of these enzymes, thereby inhibiting DNA replication .
Pharmacokinetics
Quinolone derivatives are generally known for their excellent safety profiles, favourable pharmacokinetic characteristics, and good treatment effectiveness .
Result of Action
The result of the compound’s action is the inhibition of DNA replication, which leads to bacterial cell death . This makes it a potential candidate for treating bacterial infections .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, when the quinolone ring Nitrogen was allylated, it led to a loss of acidity and resultantly a loss of reactivity at the C-3 carboxylate end
Future Directions
properties
IUPAC Name |
ethyl 1-methyl-4-oxoquinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(16)10-8-14(2)11-7-5-4-6-9(11)12(10)15/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXSZQRCUSJNGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=CC=CC=C2C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364172 | |
Record name | Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80364172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
23789-85-7 | |
Record name | Ethyl 1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23789-85-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80364172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL 1-METHYL-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.